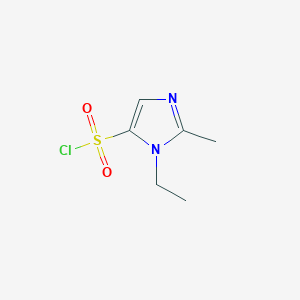

1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

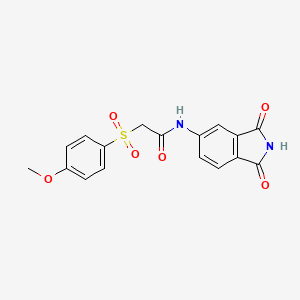

“1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” is an organic compound . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . The C-4 position was substituted by an ester moiety and the reaction conditions were also tolerant to arylhalides and heterocycles .Molecular Structure Analysis

The molecular structure of “1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” is represented by the SMILES stringCCN1C=NC=C1S(Cl)(=O)=O . The InChI code for the compound is 1S/C6H9ClN2O2S/c1-3-9-5(2)8-4-6(9)12(7,10)11/h4H,3H2,1-2H3 . Relevant Papers Relevant papers related to “1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” can be found at the provided links .

Aplicaciones Científicas De Investigación

Green Catalysis and Organic Synthesis

Research has shown that imidazole sulfonate salts, similar to "1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride," serve as efficient and eco-friendly catalysts for organic synthesis. For instance, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride has been utilized as a novel acidic ionic liquid catalyst for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, demonstrating high yields and short reaction times (Sajjadifar, Nezhad, & Darvishi, 2013).

Ionic Liquids for Energy Storage

Novel ionic liquids based on imidazole sulfonate structures, like "1-ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate)" have been synthesized for use in nonaqueous liquid electrolytes in lithium-ion batteries. These ionic liquids exhibit high electrical conductivity and a wide electrochemical stability window, making them promising candidates for high-performance lithium-ion batteries (Karuppasamy et al., 2020).

Molten Salt Electrolytes

Hydrophobic, highly conductive ambient-temperature molten salts based on imidazolium cations, including those structurally related to "1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride," have been developed. These salts, characterized by low melting points and high conductivities, are suitable for various applications, including as electrolytes in energy devices (Bonhôte et al., 1996).

Synthesis of Benzimidazoles

Sulfonic acid-functionalized imidazolium salts have been shown to effectively catalyze the synthesis of benzimidazoles, utilizing a green chemistry approach. This synthesis process benefits from the catalytic properties of imidazole-derived compounds in facilitating the condensation of benzene-1,2-diamine with aromatic aldehydes, highlighting their utility in organic chemistry (Khazaei et al., 2011).

Propiedades

IUPAC Name |

3-ethyl-2-methylimidazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)8-4-6(9)12(7,10)11/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPICWWZHRTYIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=C1S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)

![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)

![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)

![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)